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molecular formula AlHNO3 B085435 Aluminum nitrate CAS No. 13473-90-0

Aluminum nitrate

Cat. No. B085435
M. Wt: 89.995 g/mol
InChI Key: OCVCVOQURVOMFR-UHFFFAOYSA-N
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Patent
US07351394B2

Procedure details

375.13 g (1 mol) of aluminum nitrate hydrate [Al(NO3)3.9H2O, manufactured by Wako Pure Chemical Industries, Ltd.] was dissolved in pure water, to obtain 1000 cm3 of an aluminum nitrate aqueous solution. To 100 cm3 of the aluminum nitrate aqueous solution was added 2.83 g (Al2O3 quantity: 0.566 g) of the above-mentioned seed crystal slurry, and this mixture was charged into a vessel of rotary evaporator. The pressure of an atmosphere in the vessel was reduced, and the vessel were heated by water of 75° C., to remove water in the mixture, obtaining powder. 100 parts by-weight of this powder contained 10 parts by weight of alumina [Al2O3] as a seed crystal. The powder was charged into an alumina crucible, and the alumina crucible was placed in a box-type electric furnace. It was calcined for 3 hours in air-of 850° C. The resulted α-alumina powder had an average primary particle diameter of 96 nm. The α-ratio and BET specific surface area of this α-alumina powder are shown in Table 1. The photograph of the α-alumina power is shown in FIG. 1.
Quantity
375.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
aluminum nitrate

Identifiers

REACTION_CXSMILES
O.[N+:2]([O-:5])([O-:4])=[O:3].[Al+3:6].[N+:7]([O-:10])([O-:9])=[O:8].[N+:11]([O-:14])([O-:13])=[O:12]>O>[N+:2]([O-:5])([O-:4])=[O:3].[Al+3:6].[N+:7]([O-:10])([O-:9])=[O:8].[N+:11]([O-:14])([O-:13])=[O:12] |f:0.1.2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
375.13 g
Type
reactant
Smiles
O.[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
aluminum nitrate
Type
product
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: VOLUME 1000 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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